MN58b

Overview

Description

MN58b is a selective choline kinase alpha (ChoKα) inhibitor that disrupts phosphatidylcholine (PCho) synthesis, a critical pathway in cancer cell proliferation and survival. By competitively inhibiting ChoKα (IC50 = 5 µM), this compound reduces intracellular PCho levels, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis in tumor cells . Its specificity for ChoKα over ChoKβ (IC50 = 107.5 µM) underlies its preferential cytotoxicity in oncogene-transformed cells, sparing normal cells . This compound has demonstrated antitumor efficacy in breast, lung, colon, and glioma models, with synergistic effects when combined with chemotherapy agents like cisplatin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MN58b involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the core structure: This involves the reaction of specific aromatic compounds with appropriate reagents to form the core structure of this compound.

Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and amination.

Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to produce this compound.

Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent are optimized to maximize yield and purity.

Quality control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

MN58b undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

MN58b is a novel anticancer drug that functions by inhibiting choline kinase, which subsequently inhibits phosphocholine synthesis . Research has focused on developing noninvasive methods to monitor target inhibition and tumor response following this compound treatment .

Scientific Research Applications of this compound

Inhibition of Choline Kinase: this compound selectively inhibits choline kinase, which is a key enzyme in choline metabolism . This inhibition leads to a reduction in phosphocholine production in tumor cells .

Anticancer Activity: this compound exhibits therapeutic activity against human tumor xenografts in vivo and inhibits the proliferation of cancer cells in vitro . Studies have demonstrated its efficacy in suppressing phosphocholine production in brain tumor cell lines .

Pharmacodynamic Biomarker: Magnetic resonance spectroscopy (MRS) can noninvasively measure changes in choline-containing tumor metabolites, serving as a pharmacodynamic biomarker of choline kinase inhibition and therapeutic response .

Case Studies and Research Findings

- Colon and Breast Cancer Cells: Studies using human HT29 (colon) and MDA-MB-231 (breast) carcinoma cells showed a decrease in phosphocholine and total choline levels after this compound treatment in vitro . A significant correlation was found between phosphocholine levels (measured by MRS) and choline kinase activities following this compound treatment .

- Brain Tumors: MRS studies of rats with intracranial F98-derived brain tumors showed a significant decrease in tumor total choline concentration after this compound treatment . High-resolution MRS of tissue extracts confirmed that this decrease was due to a significant reduction in phosphocholine .

- Glioma Tumors: MRI and MRS studies of this compound-treated orthotopic glioma tumors demonstrated significant tumor growth inhibition and a reduction in total choline levels .

- B-Cell Lymphoma: this compound and RSM932A inhibited the survival of Traf3−/− B cells in vitro and in vivo, suggesting potential applications in treating B-cell lymphomas .

- Tumor Growth: this compound treatment slowed tumor growth through the inhibition of Aktser473 .

Magnetic Resonance Spectroscopy (MRS)

- Noninvasive Measurement: 1H magnetic resonance spectroscopy (MRS) provides a novel way of noninvasively measuring changes in choline-containing tumor metabolites .

- Pharmacodynamic Biomarker: MRS can serve as a pharmacodynamic biomarker of ChoK inhibition and therapeutic response .

- In vivo Monitoring: MRS can monitor changes in choline-containing metabolites in an intracranial model of rat glioma in response to treatment with the ChoK inhibitor, this compound .

Mechanism of Action

MN58b exerts its effects by selectively inhibiting choline kinase alpha (CHKα). This inhibition leads to a decrease in the synthesis of phosphocholine, a key component of cell membranes. The reduction in phosphocholine levels disrupts membrane synthesis and cell signaling pathways, ultimately inducing apoptosis in cancer cells. The molecular targets and pathways involved include the Kennedy pathway for phosphatidylcholine biosynthesis and various signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

MN58b vs. RSM932A/TCD-717

RSM932A is another ChoKα inhibitor with structural and functional similarities to this compound. Key differences include:

Key Findings :

- RSM932A is more potent in bacterial models but less specific in eukaryotic systems, as it agonizes ChoK activity at high concentrations in S. pneumoniae .

- This compound’s dual inhibition of choline/ATP binding enhances its antitumor specificity, while RSM932A’s choline-specific action limits cross-resistance with cisplatin .

This compound vs. HC-3

Hemicolinium-3 (HC-3) is a first-generation choline kinase inhibitor with notable limitations:

Key Findings :

- This compound’s structural optimization over HC-3 eliminates neurotoxicity and enhances potency, making it a viable candidate for clinical translation .

This compound vs. ICL-CCIC-0019

ICL-CCIC-0019 is a newer ChoKα inhibitor with distinct metabolic effects:

Key Findings :

- This compound’s MRS-detectable PCho reduction provides a pharmacodynamic biomarker, enhancing its utility in clinical monitoring .

Research Implications and Clinical Potential

- Selectivity: this compound’s ChoKα specificity (21.5-fold over ChoKβ) minimizes off-target effects in normal cells .

- Synergy with Chemotherapy : Combined with cisplatin, this compound achieves 65% tumor growth inhibition at lower doses (1 mg/kg), reducing nephrotoxicity and weight loss .

- Bacterial Applications: In S. pneumoniae, this compound disrupts cell wall integrity via LTA dysregulation, offering a novel antimicrobial strategy .

Data Tables

Table 1: IC50 Values of ChoK Inhibitors

| Compound | ChoKα (µM) | ChoKβ (µM) | Bacterial sChoK (µM) |

|---|---|---|---|

| This compound | 5.0 | 107.5 | 15–50 |

| RSM932A | N/A | N/A | 0.5–5 |

| HC-3 | 2700 | N/A | 5400 |

Table 2: Combination Therapy Efficacy

| Regimen | Tumor Growth Inhibition | Cisplatin Dose (mg/kg) | Toxicity (Body Weight Loss) |

|---|---|---|---|

| This compound + Cisplatin | 65–69% | 1 | None |

| Cisplatin Alone | 33% | 4 | Significant |

Biological Activity

MN58b is a potent choline kinase inhibitor that has garnered attention for its potential as an anticancer therapeutic agent. By inhibiting choline kinase, this compound disrupts phosphocholine synthesis, which is critical for cancer cell proliferation and survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential as a biomarker for tumor response.

This compound specifically targets choline kinase (ChoK), an enzyme involved in the synthesis of phosphocholine, a key component in cell membrane formation and signaling. The inhibition of ChoK leads to:

- Decreased Phosphocholine Levels : Studies have shown that treatment with this compound results in a significant reduction in phosphocholine levels in both in vitro and in vivo models. For instance, a study demonstrated a decrease in phosphocholine levels as early as 4 hours post-treatment in MDA-MB-231 breast cancer cells .

- Cell Cycle Arrest : this compound induces temporary cell cycle arrest in normal cells by dephosphorylating the retinoblastoma protein (pRb). Tumor cells, however, may bypass this arrest through alternative metabolic pathways .

Table 1: Summary of Biological Activity of this compound

Efficacy in Cancer Models

This compound has been tested across multiple cancer types, demonstrating its broad-spectrum anticancer activity:

- Breast Cancer : In MDA-MB-231 cells, treatment with this compound led to reduced cell viability and proliferation, indicating its effectiveness against aggressive breast cancer .

- Colon Cancer : Similar effects were observed in HT29 colon cancer cells, where this compound treatment resulted in significant inhibition of cell growth and phosphocholine production .

- Other Cancer Types : Research indicates efficacy against bladder cancer, cervical cancer, squamous cell carcinoma, and chronic myeloid leukemia .

Case Study: In Vivo Efficacy

In xenograft models using MDA-MB-231 and HT29 cells, this compound treatment resulted in reduced tumor growth and altered phospholipid metabolism. Magnetic resonance spectroscopy (MRS) was employed to monitor changes in metabolite levels noninvasively. The results indicated a strong correlation between decreased phosphocholine levels and choline kinase activity post-treatment, suggesting that MRS could serve as a pharmacodynamic biomarker for assessing tumor response to this compound .

Summary of Research Findings

Recent studies have reinforced the understanding of this compound's biological activity:

- Pharmacodynamics : Noninvasive MRS studies have shown that this compound effectively reduces phosphocholine levels, providing a potential biomarker for monitoring treatment response .

- Mechanistic Insights : Investigations into the cellular mechanisms revealed that while normal cells undergo growth arrest, tumor cells adapt metabolically to continue proliferating despite ChoK inhibition .

- Comparative Analysis : this compound has been compared favorably against other choline kinase inhibitors, showing lower minimum inhibitory concentrations (MICs) and enhanced efficacy against various cancer types .

Table 2: Comparative Efficacy of Choline Kinase Inhibitors

| Compound | MIC (μM) | Cancer Types Targeted |

|---|---|---|

| This compound | 0.4 | Breast, colon, bladder, cervical |

| HC-3 | 5400 | Limited efficacy |

| RSM-932A | 10 | Similar range as this compound |

Q & A

Q. Basic: What is the primary mechanism of action of MN58b in cancer research?

This compound selectively inhibits choline kinase alpha (ChoKα), a key enzyme in the Kennedy pathway that catalyzes choline phosphorylation to phosphocholine (PCho), a critical precursor for membrane phospholipid synthesis. By blocking PCho production, this compound disrupts lipid metabolism, induces endoplasmic reticulum (ER) stress, and triggers apoptosis via CHOP activation . This mechanism is particularly effective in cancer cells due to their reliance on upregulated ChoKα for rapid membrane biosynthesis.

Q. Basic: What are the standard experimental concentrations of this compound used in in vitro studies?

This compound exhibits dose-dependent efficacy across cell lines:

- IC₅₀ ranges : 0.23–3.2 µM in pancreatic cancer cells , 2.36–4.59 µM in breast cancer models (e.g., MCF7-CK+ and MDA-MB-231) .

- Proliferation assays : 6 µM this compound for 48 hours induces G1-phase arrest in MDA-MB-231 cells .

- Apoptosis studies : 5–10 µM this compound for 24–48 hours activates caspase pathways .

Q. Advanced: How does this compound’s inhibitory activity differ between ChoKα and ChoKβ isoforms?

This compound demonstrates 21.5-fold higher specificity for ChoKα (IC₅₀ = 5 µM) compared to ChoKβ (IC₅₀ = 107.5 µM) . This selectivity arises from structural differences in the substrate-binding pockets: ChoKα’s catalytic site accommodates this compound’s bis-pyridinium structure more effectively, while ChoKβ’s regulatory domains limit binding . Researchers should validate isoform-specific effects using:

- Isoform-selective siRNA knockdowns .

- Phospholipid profiling (e.g., PCho vs. phosphoethanolamine levels) to confirm ChoKα-specific inhibition .

Q. Advanced: What experimental approaches are recommended to assess this compound-induced endoplasmic reticulum stress in cancer cells?

This compound disrupts ER homeostasis by depleting PCho, which is essential for membrane integrity. Key methodologies include:

- Immunofluorescence staining : Monitor ER structural changes (e.g., dilated ER lumen) and PDI (protein disulfide isomerase) overexpression, a marker of unfolded protein response .

- Western blotting : Quantify CHOP, ATF4, and GRP78/BiP levels to confirm ER stress pathway activation .

- Flow cytometry : Detect apoptosis via Annexin V/PI staining after 24-hour this compound treatment .

Q. Advanced: How can this compound be integrated into combination therapy protocols for enhanced antitumor efficacy?

Synergistic strategies :

- With 5-Fluorouracil (5-FU) : this compound downregulates thymidylate synthase (TS), sensitizing colorectal cancer cells to 5-FU. In DLD-1 xenografts, this compound + 5-FU reduces tumor growth by 70% vs. monotherapy .

- With cisplatin : this compound enhances DNA damage in lung cancer models by impairing repair mechanisms .

- Dosage optimization : Use Chou-Talalay synergy assays to determine non-overlapping toxicity thresholds .

Q. Advanced: What methodological considerations are critical when analyzing contradictory data on this compound’s effects across different cancer models?

Contradictions often arise from cell-type-specific metabolic dependencies or experimental design variability :

- Case 1 : this compound increases Akt phosphorylation in breast carcinoma ( ) but induces apoptosis in T47D cells ( ).

- Case 2 : this compound inhibits S. pneumoniae at 10 µM (MLC = 20 µM) but requires higher doses (20–35 µM) for antimalarial activity .

- Resolution : Compare pathogen-specific ChoK structural homology (e.g., P. falciparum ChoK vs. human isoforms) .

Q. Basic: How is this compound’s antitumor efficacy validated in preclinical models?

- Xenograft studies : 5 mg/kg this compound administered intraperitoneally 3×/week reduces tumor volume by 50–60% in breast and bladder cancer models .

- Magnetic resonance spectroscopy (MRS) : Correlate Cho/Cr ratios with tumor response to non-invasively monitor PCho depletion .

Q. Advanced: What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

- Short half-life : this compound’s rapid clearance (t₁/₂ = 2.1 hours) limits bioavailability. Solutions include:

Q. Advanced: How does this compound’s mechanism differ from other ChoK inhibitors like RSM-932A?

- This compound : Non-competitive inhibition, binding to the choline/phosphocholine site and antagonizing ATP binding .

- RSM-932A : Traps ChoK in a phosphorylated intermediate state, synergistically blocking choline and ATP .

- Experimental differentiation : Use enzyme kinetics (e.g., Lineweaver-Burk plots) to map inhibition modes .

Q. Basic: What biomarkers are used to assess this compound’s target engagement in vivo?

Properties

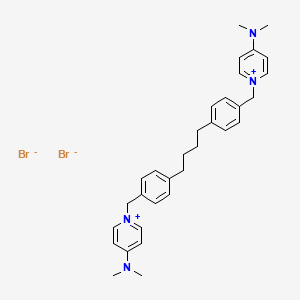

IUPAC Name |

1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4.2BrH/c1-33(2)31-17-21-35(22-18-31)25-29-13-9-27(10-14-29)7-5-6-8-28-11-15-30(16-12-28)26-36-23-19-32(20-24-36)34(3)4;;/h9-24H,5-8,25-26H2,1-4H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHINOUDZGYMNO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.